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Compound of Interest

Compound Name:
Methyl 6-bromoimidazo[1,2-

a]pyridine-2-carboxylate

Cat. No.: B183446 Get Quote

An In-Depth Technical Guide to Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate

This technical guide provides a comprehensive overview of Methyl 6-bromoimidazo[1,2-
a]pyridine-2-carboxylate, a heterocyclic compound of significant interest in medicinal

chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a key pharmacophore

in a variety of biologically active agents, including inhibitors of critical cellular pathways.[1][2][3]

This document details the compound's physicochemical properties, provides relevant

experimental protocols for its synthesis, and explores its role as a scaffold in targeting

significant signaling pathways.

Compound Data and Physicochemical Properties
Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate is a solid organic compound.[4] Its key

quantitative data and identifiers are summarized in the table below for easy reference.
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Property Value Source

Molecular Weight 255.07 g/mol [4][5]

Molecular Formula C₉H₇BrN₂O₂ [4][5][6]

CAS Number 354548-08-6 [4][5]

IUPAC Name
methyl 6-bromoimidazo[1,2-

a]pyridine-2-carboxylate
[5]

Physical Form Solid [4]

InChI Key
DCQQILZPUHSRGM-

UHFFFAOYSA-N
[4][5]

SMILES String COC(=O)c1cn2cc(Br)ccc2n1 [4]

Experimental Protocols: Synthesis
The synthesis of Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate and related

structures typically involves a key cyclization reaction. The general strategy involves the

reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.

Protocol 1: General Synthesis of the Imidazo[1,2-
a]pyridine Core
A common method for creating the core 6-bromoimidazo[1,2-a]pyridine structure involves the

reaction of 2-amino-5-bromopyridine with a suitable reagent like chloroacetaldehyde or

bromomalonaldehyde.[7][8]

Materials:

2-amino-5-bromopyridine

40% Chloroacetaldehyde aqueous solution or 2-Bromomalonaldehyde

Sodium bicarbonate (or other suitable base)[8]

Solvent (e.g., Ethanol, Acetonitrile, Water)[7][8]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.sigmaaldrich.com/HK/zh/product/aldrich/syx00153
https://pubchem.ncbi.nlm.nih.gov/compound/16210769
https://www.sigmaaldrich.com/HK/zh/product/aldrich/syx00153
https://pubchem.ncbi.nlm.nih.gov/compound/16210769
http://www.chemical-suppliers.eu/enp/methyl-bromo-imidazo-pyridine-carboxylate-PX2053628
https://www.sigmaaldrich.com/HK/zh/product/aldrich/syx00153
https://pubchem.ncbi.nlm.nih.gov/compound/16210769
https://pubchem.ncbi.nlm.nih.gov/compound/16210769
https://www.sigmaaldrich.com/HK/zh/product/aldrich/syx00153
https://www.sigmaaldrich.com/HK/zh/product/aldrich/syx00153
https://pubchem.ncbi.nlm.nih.gov/compound/16210769
https://www.sigmaaldrich.com/HK/zh/product/aldrich/syx00153
https://www.benchchem.com/product/b183446?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/6-bromoimidazo-1-2-a-pyridine-3-carbaldehyde.htm
https://patents.google.com/patent/CN103788092A/en
https://patents.google.com/patent/CN103788092A/en
https://www.chemicalbook.com/synthesis/6-bromoimidazo-1-2-a-pyridine-3-carbaldehyde.htm
https://patents.google.com/patent/CN103788092A/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b183446?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ethyl acetate (for extraction)

Anhydrous sodium sulfate (for drying)

Procedure:

Dissolve 2-amino-5-bromopyridine in the chosen solvent in a reaction vessel.

Add the chloroacetaldehyde solution or 2-bromomalonaldehyde to the mixture. The molar

ratio is typically around 1:1.2 to 1:1.5 (aminopyridine:aldehyde).[7]

Add a base such as sodium bicarbonate to the mixture.[8]

Heat the reaction mixture. Temperatures can range from 25°C to 80°C, and reaction times

can vary from 2 to 24 hours, sometimes under reflux or microwave irradiation to accelerate

the reaction.[1][7][8]

Monitor the reaction to completion using an appropriate method (e.g., TLC).

Once complete, quench the reaction, often with a saturated sodium bicarbonate solution.[7]

Extract the product using an organic solvent like ethyl acetate.[7]

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it

under reduced pressure.[7]

Purify the resulting crude product, typically by silica gel column chromatography, to yield the

6-bromoimidazo[1,2-a]pyridine core.[7]

Protocol 2: Synthesis of Methyl 6-bromoimidazo[1,2-
a]pyridine-2-carboxylate Derivatives
This protocol describes the cyclization step to form the final ester product, a method adapted

from the synthesis of analogous compounds.[1][2]

Materials:
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A suitable precursor, such as 6-(6-aminopyridin-3-yl) derivative (for more complex structures)

or simply 2-amino-5-bromopyridine for a direct approach.

Methyl bromopyruvate

Sodium bicarbonate (NaHCO₃)

Ethanol (EtOH)

Procedure:

Combine the aminopyridine precursor (1.0 mmol), methyl bromopyruvate (3.0 mmol), and

sodium bicarbonate (3.0 mmol) in a flask containing ethanol (e.g., 10 mL).[1][2]

Heat the mixture to 80°C and maintain it at reflux for approximately 4 hours.[1][2]

Monitor the reaction's progress via thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

The resulting crude product can then be purified by column chromatography on silica gel to

isolate the target compound, Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate.
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Starting Materials Reagents & Conditions

Process

Final Product

2-Amino-5-bromopyridine

Cyclization Reaction

Methyl Bromopyruvate Base (e.g., NaHCO₃)
Solvent (e.g., Ethanol) Heat (Reflux, ~80°C)

Methyl 6-bromoimidazo[1,2-a]-
pyridine-2-carboxylate

Click to download full resolution via product page

General synthetic workflow for the target compound.

Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the

basis for inhibitors targeting various diseases, from cancer to bacterial infections.

Inhibition of the PI3K/AKT/mTOR Pathway
Derivatives of imidazo[1,2-a]pyridine are recognized as potent inhibitors of the

phosphatidylinositol 3-kinase (PI3K) signaling pathway.[2] This pathway is crucial for regulating

cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many

cancers.[2][9] By inhibiting PI3Kα, these compounds can block downstream signaling through

AKT and the mechanistic target of rapamycin (mTOR), leading to cell cycle arrest (commonly at

the G2/M phase) and apoptosis in cancer cells.[2][9]
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Inhibition of the PI3K/AKT/mTOR signaling pathway.

Inhibition of Bacterial Cell Division (FtsZ)
Recent research has identified certain ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

derivatives as narrow-spectrum inhibitors of Streptococcus pneumoniae.[10][11] The target of

these compounds is the Filamentous temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a

crucial bacterial cell-division protein that polymerizes to form the Z-ring, a structure essential for

bacterial cytokinesis.[10] By inhibiting FtsZ function, these compounds effectively block cell
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division, leading to an anti-bacterial effect. This represents a promising avenue for developing

new antibiotics, especially in the face of rising multi-drug resistance.[10]

Normal Bacterial Cell Division

Inhibition Mechanism

FtsZ Monomers

Z-Ring Formation
(Polymerization)

Cell Division Inhibition of
Polymerization

Imidazo[1,2-a]pyridine
Derivative

Cell Division Arrest

Click to download full resolution via product page

Mechanism of bacterial FtsZ protein inhibition.

Other Potential Applications
The imidazo[1,2-a]pyridine scaffold has also been investigated for other therapeutic

applications. Studies have explored its use in developing inhibitors of Rab geranylgeranyl

transferase (RGGT), an enzyme involved in protein prenylation, a critical post-translational

modification.[12] Furthermore, various derivatives have demonstrated a broad range of

pharmacological activities, including anti-inflammatory, antiviral, and anxiolytic properties.[13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. ["Methyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate
molecular weight"]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183446#methyl-6-bromoimidazo-1-2-a-pyridine-2-
carboxylate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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